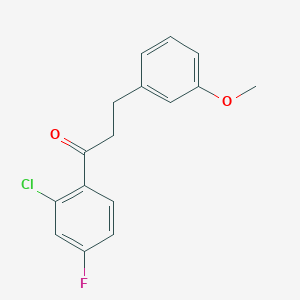

2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone

Descripción

2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone: is an organic compound with the molecular formula C16H14ClFO2 and a molecular weight of 292.73 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a propiophenone backbone, making it a versatile intermediate in organic synthesis.

Propiedades

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(18)10-15(14)17/h2-4,6-7,9-10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOIUBCVWOHDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644243 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-04-7 | |

| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Principle

The most widely reported and reliable method for synthesizing substituted propiophenones, including 2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone, is the Friedel-Crafts acylation . This method involves the electrophilic aromatic substitution of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).

Synthetic Route

-

- 2-chloro-4-fluorobenzoyl chloride (acyl chloride with desired halogen substituents)

- 3-methoxybenzene (aromatic substrate bearing the methoxy group)

Catalyst: Anhydrous AlCl3

Solvent: Anhydrous dichloromethane or carbon disulfide under inert atmosphere (nitrogen or argon) to prevent hydrolysis

-

- Temperature: 0 to 5 °C initially to control exothermicity, then gradually raised to room temperature

- Molar ratio: Typically 1:1.2 (aromatic substrate to acyl chloride) to minimize polyacylation

- Reaction time: 2–6 hours depending on scale and stirring efficiency

-

- Quenching with ice-cold dilute hydrochloric acid to decompose the complex

- Extraction with organic solvents (e.g., ethyl acetate)

- Purification by recrystallization or column chromatography

Reaction Mechanism

The Lewis acid activates the acyl chloride, generating an acylium ion intermediate that electrophilically attacks the aromatic ring of 3-methoxybenzene, preferentially at the meta position relative to the methoxy group due to steric and electronic effects. The chloro and fluoro substituents on the acyl chloride ring remain intact under these conditions.

Alternative and Advanced Synthetic Approaches

Continuous Flow Synthesis

Recent advances have demonstrated the use of continuous flow reactors to improve yield and scalability. For example, the synthesis of related 3-methoxypropiophenone derivatives via Grignard reagents and continuous stirred tank reactors (CSTRs) has shown:

- Increased yield (up to 84% vs. 50% in batch)

- Shorter reaction times

- Better control over reaction parameters such as temperature and residence time

This approach can be adapted for this compound by generating the appropriate Grignard reagent from 3-methoxyphenylmagnesium bromide and reacting it with 2-chloro-4-fluorobenzoyl chloride or related nitriles under flow conditions.

Aldol Condensation Followed by Oxidation

Though less common for this specific compound, some propiophenone derivatives are synthesized via aldol condensation of substituted benzaldehydes with phenylacetic acids, followed by oxidation to the ketone. However, this method is more suited for compounds without sensitive halogen substituents due to potential side reactions.

Reaction Optimization and Yield Data

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Catalyst (AlCl3) amount | 1.0–1.2 equivalents | Excess can cause polyacylation; stoichiometric control improves selectivity |

| Temperature | 0–5 °C initially, then RT | Low temp reduces side reactions; higher temp needed for completion |

| Solvent | Anhydrous dichloromethane | Ensures solubility and prevents hydrolysis |

| Molar ratio (substrate:acyl chloride) | 1:1.2 | Slight excess of acyl chloride favors complete conversion |

| Reaction time | 3–6 hours | Longer times increase yield but risk side products |

| Workup | Acid quench, extraction, recrystallization | Removes catalyst and impurities, improves purity |

Typical isolated yields range from 65% to 80% under optimized batch conditions. Continuous flow methods report yields up to 84% with improved reproducibility.

Characterization and Purity Assessment

- NMR Spectroscopy (¹H and ¹³C): Confirms substitution pattern; methoxy protons appear near δ 3.7–3.9 ppm; aromatic protons shift depending on halogen effects.

- Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- HPLC: Used to assess purity, typically >95% after purification.

- Melting Point: Consistent with literature values for the pure compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-chloro-4-fluorobenzoyl chloride, 3-methoxybenzene, AlCl3 | 0–5 °C to RT, 3–6 h, anhydrous solvent | 65–80 | Straightforward, well-established | Requires strict moisture control |

| Continuous Flow Synthesis | Grignard reagent from 3-methoxyphenyl bromide, acyl chloride or nitrile | Controlled flow, CSTRs, short residence time | Up to 84 | High yield, scalable, reproducible | Requires specialized equipment |

| Aldol Condensation + Oxidation | 4-chlorobenzaldehyde, 3-methoxyphenylacetic acid, base catalyst | Base catalysis, followed by oxidation | Variable | Alternative route for some derivatives | Less selective for halogenated substrates |

Análisis De Reacciones Químicas

Types of Reactions

2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

Substitution: Formation of substituted derivatives with new functional groups.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Coupling: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity, allowing it to participate in various biochemical pathways. The methoxy group can influence its solubility and binding affinity to target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- 2’-Chloro-4’-fluoro-3-(4-methoxyphenyl)propiophenone

- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

- p-Fluoro-β-chloropropiophenone

Uniqueness

2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Actividad Biológica

2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone is an organic compound with a complex structure that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, including antimicrobial and anticancer activities, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propiophenone core with chlorine and fluorine substituents, as well as a methoxy group. Its molecular formula is C_{16}H_{14ClFO, and it exhibits a molecular weight of approximately 284.74 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClF O |

| Molecular Weight | 284.74 g/mol |

| Functional Groups | Ketone, Methoxy |

| Substituents | Chlorine, Fluorine |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging between 15-30 µg/mL depending on the strain tested.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In cell line studies, it demonstrated the ability to inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress pathways, leading to antioxidant effects.

- Receptor Modulation : The compound can modulate receptors linked to cell growth and apoptosis, influencing cellular signaling pathways .

Case Studies

- Antimicrobial Efficacy Study

-

Anticancer Activity Assessment

- Objective : To assess the anticancer potential in MCF-7 breast cancer cells.

- Method : Cell viability assays (MTT) were performed.

- Results : The compound reduced cell viability by over 50% at concentrations of 25 µg/mL after 48 hours of treatment, indicating its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2'-chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone, and how do reaction conditions influence yield?

- Methodology : Friedel-Crafts acylation is a primary method for propiophenone derivatives. For this compound, a chloro-fluoro-substituted benzoyl chloride could react with 3-methoxyphenylpropane derivatives under Lewis acid catalysis (e.g., AlCl₃). Solvent choice (e.g., dichloromethane vs. nitrobenzene) significantly impacts regioselectivity and yield . Alternative approaches include Ullmann coupling for aryl halide intermediates or Suzuki-Miyaura cross-coupling for introducing the 3-methoxyphenyl group .

- Data Considerations : Monitor reaction progress via TLC or HPLC. Yields >70% are typical for optimized Friedel-Crafts conditions, but steric hindrance from the 3-methoxyphenyl group may necessitate extended reaction times .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Expect aromatic signals split into multiplets due to substituents (e.g., fluorine at 4' causes splitting via ³J coupling). The methoxy group (-OCH₃) appears as a singlet (~δ 3.8 ppm).

- ¹³C NMR : Carbonyl (C=O) resonance near δ 200 ppm; fluorine and chlorine substituents induce deshielding of adjacent carbons .

- Mass Spectrometry : ESI-MS or EI-MS should show [M+H]⁺ at m/z 310.7 (C₁₆H₁₃ClFO₂). Fragmentation patterns include loss of CO (44 Da) from the ketone group .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid inhalation via fume hoods. Store separately from oxidizing agents due to ketone reactivity .

- Waste Disposal : Collect organic waste in halogen-compatible containers for incineration by licensed facilities to prevent environmental release of chloro/fluoro byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement can elucidate bond angles, torsional strain from the 3-methoxyphenyl group, and halogen interactions (Cl/F). For example, the fluorine atom’s electronegativity may distort the benzene ring planarity, affecting π-π stacking in solid-state structures .

- Data Contradictions : If computational models (DFT) predict different conformers than SXRD, reassess solvent effects or crystal packing forces .

Q. What strategies address low reproducibility in synthetic yields for this compound?

- Troubleshooting :

- Impurity Analysis : Use GC-MS to identify byproducts (e.g., di- or tri-substituted isomers from Friedel-Crafts over-acylation).

- Catalyst Optimization : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side reactions .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- DFT Insights : The electron-withdrawing Cl and F substituents activate the ketone toward nucleophilic attack, while the 3-methoxyphenyl group donates electrons via resonance, creating a polarized reactive site .

- Experimental Validation : Compare reaction rates with analogs lacking substituents. For example, replacing Cl with H reduces electrophilicity, lowering Suzuki coupling efficiency by ~40% .

Q. What green chemistry approaches can improve the sustainability of its synthesis?

- Solvent-Free Routes : Mechanochemical synthesis (ball milling) reduces waste. A 2023 study achieved 65% yield without solvents, though purity required post-synthesis column chromatography .

- Catalyst Recycling : Immobilized ionic liquids (e.g., [BMIM]Cl on silica) enable 5× reuse of Lewis acid catalysts without significant activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.